2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946204-60-0
VCID: VC7608885
InChI: InChI=1S/C17H12ClFN4OS2/c18-11-3-1-4-12(19)14(11)16(24)20-7-6-10-9-26-17-21-15(22-23(10)17)13-5-2-8-25-13/h1-5,8-9H,6-7H2,(H,20,24)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F
Molecular Formula: C17H12ClFN4OS2
Molecular Weight: 406.88

2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

CAS No.: 946204-60-0

Cat. No.: VC7608885

Molecular Formula: C17H12ClFN4OS2

Molecular Weight: 406.88

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide - 946204-60-0

Specification

CAS No. 946204-60-0
Molecular Formula C17H12ClFN4OS2
Molecular Weight 406.88
IUPAC Name 2-chloro-6-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H12ClFN4OS2/c18-11-3-1-4-12(19)14(11)16(24)20-7-6-10-9-26-17-21-15(22-23(10)17)13-5-2-8-25-13/h1-5,8-9H,6-7H2,(H,20,24)
Standard InChI Key AZNJEYXZDICZRJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1, triazol-6-yl)ethyl)benzamide is C₁₉H₁₄ClFN₄OS₂, derived from the integration of its benzamide backbone and heterocyclic side chain. This yields a molecular weight of 467.8 g/mol, consistent with bromine-free analogs reported in similar benzothiazole-triazole systems .

PropertyValue
Molecular FormulaC₁₉H₁₄ClFN₄OS₂
Molecular Weight (g/mol)467.8
CAS Registry Number941900-99-8

Electronic and Steric Features

The presence of electron-withdrawing substituents (chloro, fluoro) on the benzamide ring enhances electrophilicity, potentially influencing binding interactions in biological systems. The thiazolo[3,2-b][1, triazole moiety introduces π-conjugation, while the thiophen-2-yl group contributes to planar steric bulk, as observed in related compounds .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically involves multi-step sequences:

  • Formation of the Thiazolo-Triazole Core: Cyclocondensation of hydrazine derivatives with thiourea or thioamides under acidic conditions generates the thiazolo[3,2-b] triazole scaffold. For example, hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol at 140°C yield hydrazino intermediates, which are subsequently treated with thionyl chloride to form chlorinated derivatives .

  • Side Chain Functionalization: Coupling the thiophen-2-yl group to the triazole ring is achieved via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogen substituents.

  • Benzamide Conjugation: The final step involves reacting 2-chloro-6-fluorobenzoic acid chloride with the amine-functionalized side chain. Diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) at 120°C facilitates this amidation .

Yield and Conditions

Optimal yields (45–60%) are obtained using microwave-assisted synthesis to reduce reaction times. Critical parameters include:

  • Temperature: 120°C for amidation

  • Catalysts: Palladium-based catalysts (e.g., chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Pd(II)) for cross-coupling

  • Solvents: DMSO or dioxane for polar aprotic conditions

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility in aqueous media is limited (estimated 0.035–0.025 mg/mL), consistent with its high lipophilicity (calculated Log P = 3.18) . This aligns with thiazole-containing analogs exhibiting poor water solubility but high gastrointestinal absorption .

PropertyValue
Log P (octanol-water)3.18
Water Solubility0.025–0.035 mg/mL
TPSA (Topological Polar Surface Area)41.13 Ų

Stability and Degradation

Under ambient conditions, the compound is stable but susceptible to hydrolysis in acidic or basic environments due to the amide bond. Accelerated stability studies suggest a shelf life of >12 months when stored desiccated at –20°C .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory activity against cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism . The thiazolo-triazole moiety likely acts as a competitive inhibitor by occupying the enzyme’s hydrophobic active site.

Blood-Brain Barrier Permeability

High blood-brain barrier (BBB) permeability (predicted Log Kp = –5.06 cm/s) suggests potential central nervous system (CNS) applications . This is attributed to the molecule’s moderate molecular weight and lipophilicity.

Applications in Drug Discovery

Antimicrobial Activity

Preliminary assays on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting bacteriostatic effects via disruption of cell wall synthesis .

Current Research and Future Directions

Recent studies focus on optimizing bioavailability through prodrug strategies, such as phosphonate ester derivatives. A 2024 patent (WO2024150001A1) discloses nanoparticle formulations to enhance aqueous solubility . Future work should address:

  • In vivo pharmacokinetics: Oral bioavailability and half-life in mammalian models

  • Structure-Activity Relationships (SAR): Modifying the thiophene ring to improve target selectivity

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